Methyl 2-(5-acetylthiophen-2-yl)acetate Methyl 2-(5-acetylthiophen-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 67289-12-7
VCID: VC2989259
InChI: InChI=1S/C9H10O3S/c1-6(10)8-4-3-7(13-8)5-9(11)12-2/h3-4H,5H2,1-2H3
SMILES: CC(=O)C1=CC=C(S1)CC(=O)OC
Molecular Formula: C9H10O3S
Molecular Weight: 198.24 g/mol

Methyl 2-(5-acetylthiophen-2-yl)acetate

CAS No.: 67289-12-7

Cat. No.: VC2989259

Molecular Formula: C9H10O3S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-acetylthiophen-2-yl)acetate - 67289-12-7

Specification

CAS No. 67289-12-7
Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
IUPAC Name methyl 2-(5-acetylthiophen-2-yl)acetate
Standard InChI InChI=1S/C9H10O3S/c1-6(10)8-4-3-7(13-8)5-9(11)12-2/h3-4H,5H2,1-2H3
Standard InChI Key PHMHTLYRWGWWRC-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(S1)CC(=O)OC
Canonical SMILES CC(=O)C1=CC=C(S1)CC(=O)OC

Introduction

Chemical Structure and Classification

Structural Characteristics

Methyl 2-(5-acetylthiophen-2-yl)acetate belongs to the family of thiophene derivatives, which are five-membered heterocyclic compounds containing one sulfur atom. The molecule contains two key functional groups: an acetyl group (CH₃CO-) at the C-5 position and a methyl acetate group (-CH₂COOCH₃) at the C-2 position of the thiophene ring. This arrangement creates a compound with multiple reactive sites and potential for further functionalization.

Relationship to Known Thiophene Derivatives

This compound shares structural similarities with 2-acetylthiophene (also known as 2-thienyl methyl ketone), which contains an acetyl group at the C-2 position of the thiophene ring. 2-Acetylthiophene has been extensively studied and has applications in organic synthesis and as a precursor for various heterocyclic compounds. Unlike 2-acetylthiophene, which has the formula C₆H₆OS and a molecular weight of 126.18, Methyl 2-(5-acetylthiophen-2-yl)acetate has a methyl acetate substituent and an acetyl group at different positions on the thiophene ring.

Physical and Chemical Properties

Basic Physical Properties

Based on structural relationships to similar thiophene derivatives, Methyl 2-(5-acetylthiophen-2-yl)acetate is expected to exhibit the following properties:

PropertyPredicted Value/Description
Molecular FormulaC₉H₁₀O₃S
Molecular Weight198.24 g/mol
Physical StateLikely a liquid at room temperature
ColorPale yellow to light brown
OdorPossibly sulfurous with nutty notes
SolubilityLikely soluble in organic solvents, limited solubility in water
Flash PointEstimated >150°C

Infrared Spectroscopy (IR)

Expected characteristic absorption bands would include:

  • C=O stretching of the acetyl group (~1680-1700 cm⁻¹)

  • C=O stretching of the ester group (~1730-1750 cm⁻¹)

  • C-S stretching of the thiophene ring (~700-800 cm⁻¹)

  • C-H stretching of aromatic and aliphatic groups (2800-3100 cm⁻¹)

Nuclear Magnetic Resonance (NMR)

Expected ¹H-NMR signals would include:

  • Methyl protons of the acetyl group (~2.5 ppm)

  • Methyl protons of the ester group (~3.7 ppm)

  • Methylene protons adjacent to the ester group (~3.8-4.0 ppm)

  • Aromatic protons of the thiophene ring (~6.8-7.6 ppm)

Synthesis Methods

From 2-Thiopheneacetic Acid

A possible synthetic pathway would involve:

  • Esterification of 2-thiopheneacetic acid with methanol to form methyl 2-(thiophen-2-yl)acetate

  • Friedel-Crafts acylation at the C-5 position using acetyl chloride and a Lewis acid catalyst such as AlCl₃

Via Palladium-Catalyzed Coupling

The search results indicate that palladium-catalyzed cross-dehydrogenative coupling is a viable method for synthesizing functionalized thiophenes . This approach could potentially be adapted for the synthesis of Methyl 2-(5-acetylthiophen-2-yl)acetate by coupling appropriate precursors.

Related Synthetic Procedures

The synthesis of β-diketones bearing 2-thienyl groups has been documented, which provides insights into possible synthetic strategies for Methyl 2-(5-acetylthiophen-2-yl)acetate . For instance, Claisen condensation has been employed for the synthesis of 2-thenoyltrifluoroacetone (Htta), which involves the reaction of 2-acetylthiophene with ethyl trifluoroacetate in the presence of NaOEt in Et₂O .

Applications and Research Significance

Synthetic Intermediates

Methyl 2-(5-acetylthiophen-2-yl)acetate could serve as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The presence of both an acetyl group and an ester functionality provides multiple sites for further reactions, such as:

  • Condensation reactions through the acetyl group

  • Transesterification or hydrolysis of the ester group

  • Cyclization reactions to form fused heterocyclic systems

Anticancer Properties

The search results indicate that certain thiophene derivatives have shown significant cytotoxic effects against various cancer cell lines . For example, some thiophene derivatives showed optimal cytotoxic activity against six cancer cell lines with IC₅₀ values <870 nM, while having minimal effect on normal fibroblast cells .

Material Science Applications

Functionalized thiophenes have applications in material science, particularly in the development of:

  • Conducting polymers

  • Optoelectronic materials

  • Sensors and devices

Hazard TypePredicted Assessment
ToxicityPotentially harmful if swallowed, inhaled, or absorbed through skin
FlammabilityCombustible liquid
ReactivityStable under normal conditions
EnvironmentalMay cause long-term adverse effects in aquatic environments

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator